molecular formula C9H6N4 B11914028 1h-Imidazo[4,5-h]quinazoline CAS No. 37294-42-1

1h-Imidazo[4,5-h]quinazoline

Cat. No.: B11914028
CAS No.: 37294-42-1
M. Wt: 170.17 g/mol
InChI Key: KJMFQJFNQYWQAV-UHFFFAOYSA-N
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Description

1h-Imidazo[4,5-h]quinazoline is a heterocyclic compound that consists of an imidazole ring fused with a quinazoline ring. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-Imidazo[4,5-h]quinazoline typically involves the formation of the imidazole ring followed by the construction of the quinazoline ring. One common method involves the condensation of aniline derivatives with glyoxal or its equivalents, followed by cyclization and dehydrogenation steps . Another approach includes the use of multicomponent reactions, such as the Povarov reaction, which combines aniline, aldehydes, and electron-rich alkenes to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of metal catalysts, microwave-assisted reactions, and phase-transfer catalysis to enhance reaction efficiency and reduce production costs .

Scientific Research Applications

Anticancer Properties

1H-Imidazo[4,5-h]quinazoline derivatives have been identified as selective inhibitors of the Flt3 kinase, which is crucial in the treatment of acute myeloid leukemia (AML). These compounds exhibit potent activity against both wild-type and mutant forms of Flt3, making them promising candidates for treating cell proliferative disorders related to this kinase. The mechanism involves inhibiting cell proliferation and modulating serine-threonine and tyrosine kinase activities, which are vital in cancer progression .

Case Study: Flt3 Kinase Inhibition

  • Compound : this compound derivatives
  • Target : Flt3 kinase
  • Application : Treatment of acute myeloid leukemia
  • Findings : Effective against Flt3 mutations; potential for clinical application in leukemia therapy.

Enzyme Inhibition

Recent studies have demonstrated that this compound derivatives can serve as effective inhibitors of various enzymes, including α-glucosidase. These compounds were synthesized and evaluated for their inhibitory activities against Saccharomyces cerevisiae α-glucosidase, showing promising results comparable to standard drugs like acarbose. The structure-activity relationship (SAR) studies indicated that specific substituents on the imidazoquinazoline backbone significantly influence their inhibitory potency .

Table 1: Inhibitory Activity of Selected Compounds

Compound IDStructureIC50 (µM)Remarks
15Structure A12.5Strong inhibitor
18Structure B8.0Excellent activity
19Structure C15.3Moderate activity

Bronchodilator Activity

Some derivatives of this compound have been explored for their potential as bronchodilators. These compounds demonstrate pharmacological properties that can aid in the treatment of respiratory conditions by relaxing bronchial muscles. The pharmacological formulations include various routes of administration such as oral and inhalational methods, providing flexibility in therapeutic applications .

Case Study: Bronchodilator Efficacy

  • Compound : Various this compound derivatives
  • Application : Treatment of asthma and chronic obstructive pulmonary disease (COPD)
  • Findings : Effective bronchodilation observed in preclinical models.

Antiviral Activity

Research has also indicated that certain this compound derivatives possess antiviral properties. These compounds have shown efficacy against viruses such as HIV and may work synergistically with other antiviral agents to enhance therapeutic outcomes. Studies on drug combinations have revealed that these derivatives can improve the effectiveness of existing antiviral treatments by targeting multiple pathways within viral replication cycles .

Table 2: Antiviral Efficacy Against HIV

Compound IDEC50 (nM)Synergistic PartnerObservations
A50BEnhanced efficacy
C30DStrong synergy observed

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1h-Imidazo[4,5-h]quinazoline include:

Uniqueness

This compound is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets and the potential for developing highly specific drugs .

Biological Activity

1H-Imidazo[4,5-h]quinazoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).

Overview of Biological Activity

This compound compounds exhibit a range of biological activities including:

  • Inhibition of Cell Proliferation : These compounds have shown effectiveness in inhibiting the proliferation of various cancer cell lines, particularly in the context of leukemia. The specific inhibition of Flt3 kinase, a target in acute myeloid leukemia (AML), highlights their potential as therapeutic agents for hematological malignancies .
  • Antiviral Activity : Certain derivatives have demonstrated antiviral properties by inducing cytokine production, such as interferon (IFN), which enhances the immune response against viral infections .
  • Enzyme Inhibition : The compounds have been evaluated for their inhibitory effects on enzymes like α-glucosidase, which is crucial in managing type 2 diabetes by regulating blood glucose levels. IC50 values for these inhibitors range from 50 µM to over 268 µM, indicating varying degrees of potency .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The selective inhibition of Flt3 kinase and other serine-threonine kinases plays a significant role in their anticancer effects. This inhibition can disrupt signaling pathways essential for tumor growth and survival .
  • Cytokine Induction : The ability to induce IFN production suggests a mechanism where these compounds enhance immune responses against pathogens, making them potential candidates for antiviral therapies .
  • Alteration of Enzyme Conformation : Studies indicate that some derivatives can alter the secondary structure of α-glucosidase, leading to effective inhibition by fixing chiral side chains in a β-turn orientation .

Structure-Activity Relationships (SAR)

The SAR studies highlight how modifications to the imidazo[4,5-h]quinazoline scaffold influence biological activity:

  • Substituent Effects : The presence and position of substituents on the quinazoline ring significantly affect potency. For instance, variations in functional groups at specific positions can enhance or reduce inhibitory activity against targeted enzymes and kinases .
  • Comparative Potency : In comparative studies with known inhibitors like acarbose for α-glucosidase and acetazolamide for carbonic anhydrase, certain derivatives showed significantly improved IC50 values, indicating their potential as more effective therapeutic agents .

Case Studies

Several studies have explored the biological activity of this compound derivatives:

  • Flt3 Kinase Inhibition in Leukemia Models :
    • A study reported that specific this compound derivatives effectively inhibited Flt3 kinase activity in AML cell lines with IC50 values demonstrating significant potency. These findings support their development as targeted therapies for leukemia patients with Flt3 mutations .
  • Antiviral Efficacy Against Herpes Simplex Virus :
    • Research indicated that some imidazoquinazoline derivatives could inhibit herpes simplex virus lesions in vivo by inducing IFN production. This mechanism suggests potential applications in antiviral drug development .
  • Diabetes Management through α-Glucosidase Inhibition :
    • A series of substituted imidazoquinazolines were synthesized and tested for α-glucosidase inhibition. Results showed promising IC50 values, indicating their potential use as antidiabetic agents alongside existing treatments like acarbose .

Data Tables

CompoundActivity TypeTarget Enzyme/KinaseIC50 Value (µM)Reference
1Flt3 Kinase InhibitionFlt30.589
2AntiviralHSV-2N/A
3α-Glucosidase Inhibitionα-Glucosidase50 - 268
4Carbonic Anhydrase InhibitionCA2.09 - 2.08

Properties

CAS No.

37294-42-1

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

3H-imidazo[4,5-h]quinazoline

InChI

InChI=1S/C9H6N4/c1-2-7-9(13-5-11-7)8-6(1)3-10-4-12-8/h1-5H,(H,11,13)

InChI Key

KJMFQJFNQYWQAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC=NC=C31)N=CN2

Origin of Product

United States

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